Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate

N-alkylamino imidazole esters predicted physicochemical properties distillation purification

Synthetic biologists and medicinal chemists often struggle with multi-step α-alkylation to install quaternary centers and face discontinued analog supply. This pre-assembled α,α-disubstituted amino ester eliminates that step, providing a conformationally restricted scaffold with an imidazole linker for diversity-oriented synthesis. - Predicted bp 376.3°C, density 1.08 g/cm³; stored 2-8°C dry, ships at ambient temperature. - Methyl ester serves as a latent carboxylate for direct coupling after mild hydrolysis. - Active stock at multiple vendors (50 mg-5 g), reducing single-supplier dependency.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
Cat. No. B13627650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCNC(C)(CCN1C=CN=C1)C(=O)OC
InChIInChI=1S/C11H19N3O2/c1-4-13-11(2,10(15)16-3)5-7-14-8-6-12-9-14/h6,8-9,13H,4-5,7H2,1-3H3
InChIKeyVWPKIQORXQXPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile of Methyl 2-(ethylamino)-4-(1H-imidazol-1-yl)-2-methylbutanoate


Methyl 2-(ethylamino)-4-(1H-imidazol-1-yl)-2-methylbutanoate (CAS 1248110-59-9) is a synthetic α,α-disubstituted amino ester derivative classified within the 1H-imidazole-1-butanoic acid ester family. With a molecular formula of C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol, it features a methyl ester terminus, an N-ethylamino group at the α-position, and an imidazole ring tethered via a butanoate linker . Its predicted density is 1.08±0.1 g/cm³ and predicted boiling point is 376.3±37.0 °C . Commercially available from multiple vendors at 97–98% purity with storage recommended at 2–8 °C in sealed, dry conditions, it is supplied exclusively for research and development purposes . No primary research publications or patents specifically characterizing this compound were identified at the time of this evidence compilation; accordingly, all differential claims herein are based on structural comparison, predicted physicochemical properties, and vendor-sourced specifications.

Quaternary α-center for constrained building blocks
Methyl ester as protected carboxyl synthon
Imidazole-butanoate scaffold for heterocycle libraries

Structural Specificity Across α-Substituted Imidazole-Butanoate Analogs


Within the imidazole-butanoate chemical space, three structural variables—the α-amino N-alkyl group (ethyl vs. methyl vs. isopropyl), the ester moiety (methyl ester vs. ethyl ester vs. free carboxylic acid), and the presence or absence of α-methyl branching—generate substantial differences in physicochemical properties relevant to downstream synthetic utility. The target compound's specific combination of an N-ethylamino group, a methyl ester, and geminal α-methyl substitution produces a predicted boiling point of 376.3 °C and a density of 1.08 g/cm³, which differ measurably from its closest analogs . The free acid analog (CAS 1250325-38-2) possesses distinct solubility and reactivity characteristics incompatible with ester-requiring synthetic sequences, while the des-methyl analog (CAS 1339241-80-3) lacks the α-quaternary center that confers conformational constraint [1]. Such structural variations can alter nucleophilicity, hydrolysis rates, and steric accessibility during peptide coupling or heterocycle elaboration, meaning these compounds are not functionally interchangeable as synthetic building blocks without re-optimization of reaction conditions .

N-Alkyl variation Shifts predicted boiling point and density, altering purification and extraction protocols.
Ester vs. free acid Free acid form cannot substitute for methyl ester in ester-requiring synthetic steps.
α-Methyl absence Des-methyl analog lacks the quaternary center, likely altering conformational constraint and stability profile.

Quantitative Differentiation Against Four Structural Analogs


N-Alkyl Substitution: Ethylamino vs. Methylamino – Boiling Point and Density Comparison

The target compound, bearing an N-ethylamino group, exhibits a predicted boiling point of 376.3±37.0 °C and a predicted density of 1.08±0.1 g/cm³ . Its N-methylamino analog (CAS 1247541-38-3, methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate) has a predicted boiling point of 363.9±37.0 °C and a density of 1.10±0.1 g/cm³ . The approximately 12.4 °C higher predicted boiling point of the ethylamino compound reflects increased van der Waals interactions from the additional methylene unit, which may influence chromatographic retention time and distillation fraction collection parameters during purification. The 0.02 g/cm³ lower predicted density of the target compound relative to its N-methylamino analog may affect solvent partitioning and extraction efficiency.

N-Ethylamino vs. N-Methylamino
Class-level inference
BP: 376.3 vs 363.9 °C; Density: 1.08 vs 1.10 g/cm³ (Predicted)
Supports purification method selection
Predicted values; no experimental measurement data available
N-alkylamino imidazole esters predicted physicochemical properties distillation purification chromatographic separation

Methyl Ester vs. Free Carboxylic Acid – Functional Group Compatibility

The target compound is supplied as a methyl ester (CAS 1248110-59-9, purity 97–98%) . Its direct free acid counterpart, 2-(ethylamino)-4-(1H-imidazol-1-yl)-2-methylbutanoic acid (CAS 1250325-38-2, purity 98%), is also commercially available . The methyl ester form has a molecular weight of 225.29 g/mol (C₁₁H₁₉N₃O₂) versus 211.26 g/mol (C₁₀H₁₇N₃O₂) for the free acid—a difference of 14.03 g/mol corresponding to the methyl ester group . The ester-protected form is directly compatible with reductive amination, Grignard additions, and ester aminolysis sequences without the need for prior carboxylic acid protection, whereas the free acid requires activation (e.g., HOBt/EDC or conversion to acid chloride) for amide bond formation. Conversely, the methyl ester may be preferred when a hydrolytically labile protecting group is desired, as the free acid cannot serve as a protected carboxyl synthon.

Methyl Ester vs. Free Acid
Class-level inference
MW: 225.29 vs 211.26 g/mol; functional group compatibility differs
Determines synthetic step count
Vendor specification data; reactivity not experimentally compared
ester vs. carboxylic acid peptide coupling protecting group strategy synthetic intermediate

α-Quaternary Center: Presence vs. Absence of α-Methyl Substitution

The target compound possesses a geminal α-methyl substituent (α-ethylamino-α-methyl motif), creating a quaternary carbon center absent in its des-methyl analog, methyl 2-(ethylamino)-4-(1H-imidazol-1-yl)butanoate (CAS 1339241-80-3). This structural difference yields a molecular weight of 225.29 g/mol (C₁₁H₁₉N₃O₂) for the target versus 211.26 g/mol (C₁₀H₁₇N₃O₂) for the des-methyl analog—a 14.03 g/mol difference corresponding to the additional methyl group [1]. In the broader context of α,α-disubstituted amino acid derivatives, quaternary α-centers are associated with restricted backbone conformational freedom (φ/ψ dihedral angle constraints) and enhanced resistance to enzymatic hydrolysis compared to their α-monosubstituted counterparts, though no direct experimental stability data are available for this specific compound pair [2].

α-Quaternary Center
Class-level inference
α-methyl present (quaternary) vs. α-H (tertiary); MW 225.29 vs 211.26
Conformational constraint context
Stability extrapolated from α,α-disubstituted amino acid class
α,α-disubstituted amino acid conformational constraint quaternary center metabolic stability

N-Alkyl Steric Bulk: Ethylamino vs. Isopropylamino – Volatility Comparison

The target compound's N-ethylamino substituent provides intermediate steric bulk between the smaller N-methylamino and the larger N-isopropylamino analogs. This is reflected in predicted boiling points: the target (N-ethylamino) has a predicted BP of 376.3±37.0 °C, while the N-isopropylamino free acid analog (CAS 1248036-66-9) has a predicted BP of 428.8±40.0 °C—a difference of approximately 52.5 °C . The N-isopropylamino analog also exhibits a higher predicted density (1.13±0.1 g/cm³ vs. 1.08±0.1 g/cm³) . It is important to note that the isopropylamino comparator is a free carboxylic acid rather than a methyl ester, so differences reflect the combined effect of both N-alkyl and ester/acid variation. The substantially lower predicted boiling point of the target compound suggests greater volatility and potentially easier removal of volatile byproducts during solvent evaporation steps, though this difference cannot be attributed solely to N-alkyl substitution.

N-Ethylamino vs. N-Isopropylamino
Cross-study comparable
BP: 376.3 vs 428.8 °C; Density: 1.08 vs 1.13 g/cm³ (Predicted)
Volatility context for solvent removal
Compounds differ at two positions; compare with caution
N-alkyl steric effects predicted boiling point volatility distillation separation

Commercial Availability and Purity Across Multiple Vendors

Methyl 2-(ethylamino)-4-(1H-imidazol-1-yl)-2-methylbutanoate is currently available from at least four active vendors (AKSci at 97% purity, Leyan at 98% purity, ChemScene at 98% purity, and CymitQuimica by inquiry), with multiple package sizes from 50 mg to 5 g (larger quantities by inquiry) . In contrast, several comparator compounds show constrained or discontinued availability: the ethyl ester analog Ethyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate (CAS 1247209-73-9) is listed as 'Discontinued' at CymitQuimica, and the free acid analog CAS 1250325-38-2 is also marked 'Discontinued' at CymitQuimica . The N-isopropylamino free acid analog (CAS 1248036-66-9) is also listed as 'Discontinued' at CymitQuimica but remains available from Bidepharm (98% purity) . The target compound thus currently offers a more robust multi-vendor supply landscape than several of its closest structural relatives.

Vendor Availability
Cross-study comparable
Target: ≥4 active vendors; Analogs: 1–3 with documented discontinuations
Procurement risk mitigation
Vendor status as of search date; subject to change
commercial availability purity specification supply chain vendor comparison

Recommended Application Scenarios Based on Differentiated Properties


Peptide Mimetic and Conformationally Constrained Building Block Synthesis

The α,α-disubstituted (quaternary) architecture—combining an ethylamino group, a methyl ester, and a geminal α-methyl substituent—positions this compound as a candidate building block for peptide mimetics requiring restricted backbone flexibility. The methyl ester serves as a protected carboxyl synthon amenable to direct peptide coupling after hydrolysis, while the quaternary α-carbon is anticipated (based on class-level behavior of α,α-disubstituted amino acids) to impose conformational constraints that may enhance proteolytic stability relative to α-monosubstituted analogs such as CAS 1339241-80-3 [1]. Procurement of the pre-assembled building block eliminates at least one synthetic step (α-alkylation) compared to constructing the quaternary center de novo.

Imidazole-Containing Heterocycle Libraries for Medicinal Chemistry

The imidazole ring, a privileged scaffold in drug discovery, is tethered via a butanoate linker to the α-amino ester core. This connectivity pattern—imidazole at the δ-position relative to the ester carbonyl—provides a specific spatial arrangement of hydrogen bond acceptor/donor pharmacophoric elements (imidazole N3 as H-bond acceptor, ethylamino NH as H-bond donor, ester carbonyl as H-bond acceptor) that differs from regioisomeric analogs such as CAS 2026096-48-8, where the imidazole is attached at the β-position [2]. This scaffold is suitable for diversity-oriented synthesis of compound libraries targeting enzymes with imidazole-recognition motifs (e.g., cytochrome P450s, histidine-binding proteins, metalloproteases), though no target-specific activity data are available for this compound.

Synthetic Intermediate with Multi-Vendor Supply Assurance

For research programs transitioning from discovery to lead optimization phases, supply chain continuity is critical. The target compound (CAS 1248110-59-9) is actively stocked by at least four vendors (AKSci, Leyan, ChemScene, CymitQuimica) in quantities from 50 mg to 5 g (larger quantities by inquiry), whereas several structurally analogous compounds (CAS 1247209-73-9, CAS 1250325-38-2) have been discontinued by at least one major supplier . This multi-source availability reduces single-supplier dependency and supports competitive quotation, making this compound a more prudent choice for projects requiring repeated procurement over extended timelines. Storage at 2–8 °C in sealed dry conditions is recommended, and the compound is classified as non-hazardous for transportation .

Prodrug or Reversible Protecting Group Strategy via Methyl Ester Hydrolysis

The methyl ester functionality offers a balance of stability during synthetic manipulation and controlled lability under physiological or basic hydrolytic conditions. In contrast to the free acid analog (CAS 1250325-38-2), which cannot serve as a latent carboxylate donor without prior activation, the methyl ester form can be employed directly in synthetic sequences requiring a temporarily masked carboxylic acid . The lower predicted boiling point (376.3 °C vs. 428.8 °C for the isopropylamino free acid analog CAS 1248036-66-9) further facilitates removal of volatile organic solvents during workup without excessive heating that could trigger premature ester hydrolysis or imidazole ring degradation . Researchers designing esterase-activated probes or pH-sensitive delivery systems may find this ester-protected form particularly advantageous.

Application
Selection Property
Validation Focus
Peptide mimetic synthesis
α-Quaternary center
Conformational constraint and stability profiling
Imidazole scaffold libraries
δ-Imidazole-butanoate connectivity
Pharmacophore spatial arrangement studies
Multi-vendor procurement
Supply chain continuity
Vendor source and purity verification
Ester-protected intermediate
Methyl ester lability
Hydrolysis-controlled release profiling
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